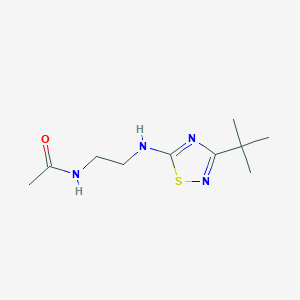![molecular formula C7H12O B14893216 (1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14893216.png)
(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and unique structure. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for para-disubstituted benzene rings. The bicyclo[1.1.1]pentane scaffold is known for its ability to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-bicyclo[111]pentanyl)methanol typically involves the use of [111]propellane as a key intermediate One common method is the radical addition of methyl radicals to [11This process can be achieved through photochemical reactions or transition-metal-free multi-component approaches .
Industrial Production Methods
Large-scale synthesis of bicyclo[1.1.1]pentane derivatives, including (1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol, often involves flow photochemical addition of propellane to various reagents. This method allows for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a short period .
化学反应分析
Types of Reactions
(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives of the bicyclo[1.1.1]pentane core .
科学研究应用
(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a bioisostere in drug design.
Biology: The compound’s unique structure allows it to interact with biological targets in novel ways, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Its potential as a drug candidate is being explored due to its ability to improve the pharmacokinetic properties of therapeutic agents.
Industry: The compound is used in the development of new materials, such as liquid crystals and molecular rods.
作用机制
The mechanism by which (1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can enhance binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which lacks the hydroxymethyl group.
Cubane: Another highly strained bicyclic compound used as a bioisostere.
Adamantane: A tricyclic compound with similar applications in medicinal chemistry.
Uniqueness
(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol is unique due to its combination of the bicyclo[1.1.1]pentane core and the hydroxymethyl group. This combination provides a balance of rigidity and functional versatility, making it a valuable scaffold in drug design and other applications .
属性
分子式 |
C7H12O |
|---|---|
分子量 |
112.17 g/mol |
IUPAC 名称 |
(1-methyl-2-bicyclo[1.1.1]pentanyl)methanol |
InChI |
InChI=1S/C7H12O/c1-7-2-5(3-7)6(7)4-8/h5-6,8H,2-4H2,1H3 |
InChI 键 |
BNNBBONIKVJSDF-UHFFFAOYSA-N |
规范 SMILES |
CC12CC(C1)C2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



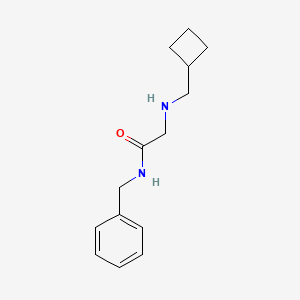
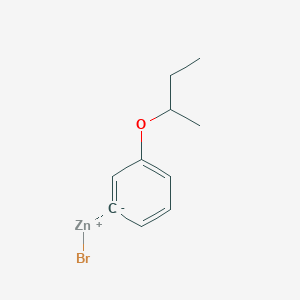
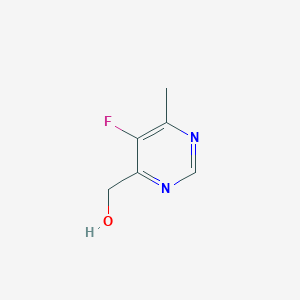
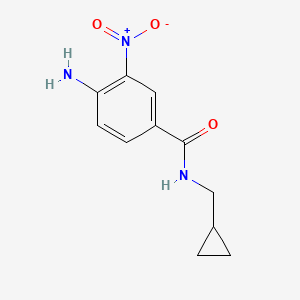
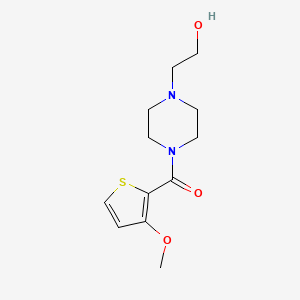
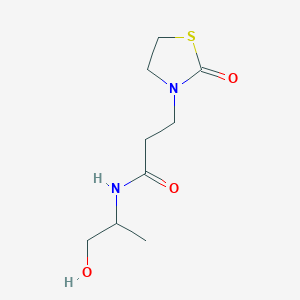
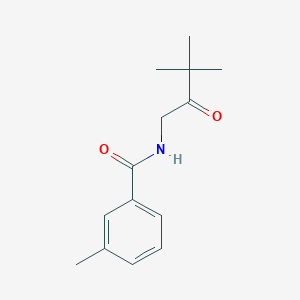
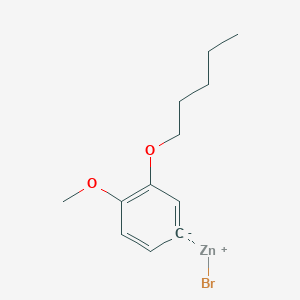
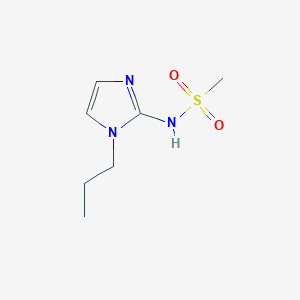
![n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide](/img/structure/B14893187.png)
![2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile](/img/structure/B14893193.png)
